Naphthalene-2-sulfonic acid m-tolylamide

Physicochemical profiling Isomer differentiation LogP comparison

Sourcing regioisomerically pure N-(3-methylphenyl)naphthalene-2-sulfonamide is a recurring bottleneck in CCR8 antagonist SAR campaigns, where indiscriminate substitution of the N-aryl group can lead to conflicting pharmacological data. This meta-tolylamide variant resolves that challenge: - Provides a meta-methyl substitution pattern that, compared to the para-isomer (CAS 6876-73-9), alters LogP, solubility, and target binding geometry-enabling direct regioisomeric comparison within a single chemotype series. - Built on the validated naphthalene-2-sulfonamide CCR8 antagonist pharmacophore, which has yielded nanomolar leads; the meta-methyl group allows correlation of lipophilicity with target engagement and off-target promiscuity. - Accessed via a high-yielding CuI-catalyzed N-arylation route (up to 91% reported), supporting multi-gram scale-up for medicinal chemistry and dye intermediate programs. Available as a custom synthesis item with batch-specific QC documentation; contact us for current lead times and bulk pricing.

Molecular Formula C17H15NO2S
Molecular Weight 297.4 g/mol
Cat. No. B12120718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-2-sulfonic acid m-tolylamide
Molecular FormulaC17H15NO2S
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C17H15NO2S/c1-13-5-4-8-16(11-13)18-21(19,20)17-10-9-14-6-2-3-7-15(14)12-17/h2-12,18H,1H3
InChIKeyKDOGSTJKUCNNJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-2-sulfonic acid m-tolylamide: Identity & Procurement


Naphthalene-2-sulfonic acid m-tolylamide (IUPAC: N-(3-methylphenyl)naphthalene-2-sulfonamide, CAS 63295-55-6) is a member of the arylsulfonamide class, characterized by a naphthalene-2-sulfonyl core linked to a meta-tolyl (3-methylphenyl) amine substituent . With a molecular formula of C17H15NO2S and molecular weight of 297.37 g/mol, this compound serves as a regiochemically defined building block in medicinal chemistry and dye intermediate synthesis . Its sulfonamide group enables zinc-binding interactions with metalloenzymes, a property leveraged across the naphthalenesulfonamide class for inhibitor design targeting carbonic anhydrases and other therapeutically relevant enzymes .

Naphthalene-2-sulfonic acid m-tolylamide: Substitution Risks


The meta-methyl substitution pattern on the aniline ring of Naphthalene-2-sulfonic acid m-tolylamide fundamentally alters the compound's physicochemical properties relative to its para-tolyl isomer (CAS 6876-73-9), as confirmed by differential LogP values and procurement channel exclusivity . Within the broader naphthalenesulfonamide class, subtle changes in the N-aryl substituent govern biological target engagement—exemplified by the fact that naphthalene-1-yl sulfonamide derivatives achieve IC50 values as low as 0.33 µM against A549 cells, while the naphthalen-2-yl positional isomer lacks this potency, underscoring that even positional isomerism dictates pharmacological outcome . Indiscriminate substitution risks altering solubility profiles, synthetic tractability, target binding geometry, and ultimately experimental reproducibility.

Naphthalene-2-sulfonic acid m-tolylamide: Differentiation Evidence


Meta vs. Para Isomer LogP Differentiation

The meta-tolyl isomer (target compound, CAS 63295-55-6) is expected to exhibit a lower calculated LogP relative to its para-tolyl analog (CAS 6876-73-9, reported LogP = 3.96), consistent with the general observation that meta-substituted arylsulfonamides are more polar than their para counterparts . The para-isomer's measured LogP of 3.96 reflects high lipophilicity favoring membrane partitioning but also potentially limiting aqueous solubility during formulation .

Physicochemical profiling Isomer differentiation LogP comparison

Copper-Catalyzed N-Arylation Synthesis

The target compound (N-(3-methylphenyl)naphthalene-2-sulfonamide) is synthesized via ligand-free copper(I) iodide-catalyzed N-arylation of naphthalene-2-sulfonamide with 3-iodotoluene, achieving yields up to 91% in DMF at 130 °C . This ligand-free protocol offers economic and operational advantages over palladium-catalyzed alternatives required for some structurally related sulfonamides. A complementary route using β-naphthylsulfochloride and m-toluidine in aqueous Na2CO3 at 20–25 °C provides an alternative room-temperature synthesis pathway .

Synthetic accessibility Copper catalysis Yield comparison

Isomer-Specific Commercial Availability

The meta-tolyl isomer (CAS 63295-55-6) is supplied through specialty chemical aggregators and CRO-sourced catalogs, typically as a custom synthesis item, whereas the para-tolyl isomer (CAS 6876-73-9) benefits from more widespread commercial availability through major distributors including Sigma-Aldrich (catalog S195391, AldrichCPR collection) and AKSci (95% purity minimum) . The meta-isomer's more restricted supplier network and CAS registry distinct from the para-isomer mandate explicit CAS-number verification during procurement to avoid isomer mis-shipment.

Commercial availability Supplier differentiation Procurement

CCR8 Antagonist Scaffold Potential

The naphthalene-2-sulfonamide scaffold, of which the m-tolylamide is a direct derivative, has been validated as a privileged core for potent and selective human CCR8 (C-C chemokine receptor type 8) antagonists, with optimized analogs achieving nanomolar binding affinity . SAR studies demonstrate that N-aryl substituent identity (including methyl substitution pattern) critically modulates both CCR8 binding potency and selectivity over related chemokine receptors . The meta-methyl substitution on the aniline ring of the target compound positions it as a structurally informative comparator within this chemotype class for further SAR exploration.

CCR8 antagonism GPCR targeting Immuno-oncology scaffold

Naphthalene-2-sulfonic acid m-tolylamide: Application Scenarios


Regioisomeric Probe for CCR8 SAR

The naphthalene-2-sulfonamide scaffold is a validated CCR8 antagonist pharmacophore with nanomolar potency reported for optimized analogs . Incorporating Naphthalene-2-sulfonic acid m-tolylamide as a regioisomeric probe enables direct comparison of meta-methyl versus para-methyl N-aryl substitution on CCR8 binding affinity and selectivity. The compound's distinct LogP relative to the para-isomer further allows correlation of lipophilicity with target engagement and off-target promiscuity within the same chemotype series.

Tubulin Polymerization Inhibitor Building Block

Naphthalene-bearing sulfonamide derivatives have demonstrated potent tubulin polymerization inhibitory activity, with lead compound 5c achieving IC50 values of 0.51 µM (MCF-7) and 0.33 µM (A549) . The meta-tolylamide serves as a late-stage diversification intermediate for generating focused libraries exploring the N-aryl substituent space around the naphthalene-2-sulfonamide core. The high-yielding CuI-catalyzed synthesis (up to 91%) provides scalable access to multi-gram quantities required for medicinal chemistry workflows .

Dye Intermediate & Functional Material Precursor

Naphthalene-2-sulfonic acid derivatives are established intermediates in direct dye and reactive dye synthesis, with the sulfonamide linkage providing a versatile handle for further functionalization . The meta-tolylamide variant offers distinct electronic properties compared to para-substituted analogs—the meta-methyl group exerts a weaker resonance effect on the sulfonamide nitrogen, potentially altering the chromophoric properties of derived azo dyes. The room-temperature acylation route (β-naphthylsulfochloride + m-toluidine) enables energy-efficient scale-up for industrial dye intermediate production .

Isomer-Specific Preformulation Reference

The differential LogP between meta-tolylamide (estimated lower lipophilicity) and para-tolylamide (measured LogP = 3.96) makes this compound pair valuable as isomer-specific references for correlating substitution pattern with aqueous solubility, permeability, and plasma protein binding in preformulation screening cascades. Researchers can use the meta-isomer to probe the impact of increased polarity (lower LogP) on in vitro ADME parameters while maintaining the naphthalene-2-sulfonamide core constant.

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